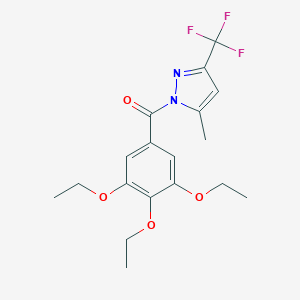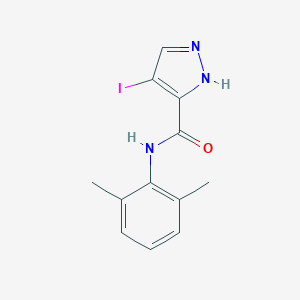![molecular formula C17H16ClN3O2 B213637 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B213637.png)
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes or receptors in the body. For example, studies have shown that it can inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide can have various biochemical and physiological effects on the body. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide in lab experiments is its potential as a versatile tool in medicinal chemistry. Its ability to inhibit the activity of enzymes and receptors makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions that could be explored in the study of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide. One area of research could be the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research could be the investigation of its potential as a treatment for other diseases, such as Parkinson's disease or multiple sclerosis. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify potential drug targets.
Synthesemethoden
The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide involves the reaction of 4-chloro-1H-pyrazole-1-methanol with 2,4-dimethylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with 2-furoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. It has also been investigated as a potential treatment for Alzheimer's disease, with studies showing its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of the disease.
Eigenschaften
Produktname |
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide |
|---|---|
Molekularformel |
C17H16ClN3O2 |
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-3-5-15(12(2)7-11)20-17(22)16-6-4-14(23-16)10-21-9-13(18)8-19-21/h3-9H,10H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
JVFJDPOIFJJDQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C |
Löslichkeit |
37.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)
![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)


![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)
![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)